3-(2-(Methylthio)ethyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
3-(2-methylsulfanylethyl)morpholine |
InChI |
InChI=1S/C7H15NOS/c1-10-5-2-7-6-9-4-3-8-7/h7-8H,2-6H2,1H3 |
InChI Key |
OQYFLPWLXKPPOK-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1COCCN1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 3 2 Methylthio Ethyl Morpholine
Reactivity of the Morpholine (B109124) Nitrogen
The nitrogen atom in the morpholine ring is a key site for chemical reactions due to its nucleophilic and basic nature. wikipedia.org This reactivity allows for a variety of chemical modifications.
Nucleophilic Reactions and N-Alkylation (e.g., N-alkylmorpholines)
The lone pair of electrons on the nitrogen atom of the morpholine ring makes it a potent nucleophile, readily participating in reactions with electrophiles. A primary example of this is N-alkylation, where the nitrogen atom attacks an alkyl halide or another suitable alkylating agent to form a quaternary ammonium (B1175870) salt, known as an N-alkylmorpholinium salt. This reaction is a fundamental process in organic synthesis, allowing for the introduction of various alkyl groups onto the morpholine nitrogen. researchgate.net
For instance, the reaction of morpholine with bromoethane (B45996) yields N-ethylmorpholine. chemicalbook.com Similarly, N-alkylation with other alcohols can be achieved in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This catalytic system has been shown to be effective for the N-methylation of morpholine with methanol (B129727), achieving a high conversion rate. researchgate.net The reactivity, however, tends to be lower with secondary alcohols. researchgate.net
The synthesis of N-alkylmorpholines can also be achieved through the reaction of a primary or secondary alcohol with a feed stock containing morpholine and 2-(2-hydroxyethoxy)ethylamine. google.com This process has been demonstrated with alcohols ranging from one to eighteen carbon atoms, including methanol and ethanol. google.com
Table 1: Examples of N-Alkylation Reactions of Morpholine
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Morpholine | Bromoethane | Not specified | N-Ethylmorpholine | chemicalbook.com |
| Morpholine | Methanol | CuO–NiO/γ–Al2O3, 220 °C, 0.9 MPa | N-Methylmorpholine | researchgate.net |
| Morpholine | Ethanol | CuO–NiO/γ–Al2O3 | N-Ethylmorpholine | researchgate.net |
| Morpholine | 2-(2-hydroxyethoxy)ethylamine | Nickel-copper-chrome catalyst, Hydrogen | N-Alkylmorpholines | google.com |
Formation of Morpholine Sulfides
The interaction between morpholine and sulfur can lead to the formation of morpholine sulfides. When morpholine and sulfur are mixed and allowed to stand, a deep red solution forms, and over time, crystals of morpholine thiosulfate (B1220275) precipitate. uni.edu This reaction is thought to be a key step in the Willgerodt reaction, a process that converts an aryl alkyl ketone to the corresponding amide. uni.edu The formation of morpholine thiosulfate can be accelerated by passing sulfur dioxide through a mixture of morpholine and sulfur. uni.edu
Chemical Transformations of the Methylthioethyl Group
The methylthioethyl side chain of 3-(2-(methylthio)ethyl)morpholine offers additional sites for chemical modification, primarily at the sulfur atom and the alkyl chain.
Oxidation of the Sulfur Atom (e.g., to sulfoxide)
The sulfur atom in the methylthioethyl group is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. This transformation is a common metabolic pathway for sulfur-containing compounds. nih.gov In the context of thiomorpholine (B91149), a related sulfur-containing heterocycle, the sulfur atom can be oxidized to a sulfoxide prior to the opening of the ring during biodegradation. nih.gov This oxidation is often initiated by a cytochrome P450 enzyme. nih.gov
Potential for Further Functionalization of the Alkyl Chain
The ethyl portion of the methylthioethyl group presents opportunities for further chemical modification. While specific studies on the functionalization of the alkyl chain in this compound are not extensively detailed in the provided search results, general principles of organic synthesis suggest that this chain could be a target for various reactions. These could include hydroxylation, halogenation, or the introduction of other functional groups, which would lead to a diverse range of derivatives with potentially new chemical and biological properties. The synthesis of various substituted morpholine derivatives has been explored, highlighting the versatility of the morpholine scaffold for creating new compounds. uobaghdad.edu.iqresearchgate.net
Ring-Opening and Degradation Pathways of the Morpholine Core
The morpholine ring, while generally stable, can undergo ring-opening and degradation under certain conditions, particularly through biological or chemical means. The biodegradation of morpholine has been studied in various microorganisms, primarily from the Mycobacterium genus. ethz.chnih.gov
The degradation can proceed through two main pathways. One pathway involves the initial cleavage of a C-N bond, leading to the formation of an amino acid intermediate. nih.gov This is then followed by deamination and oxidation to a diacid. nih.gov An alternative pathway begins with the hydroxylation of the morpholine ring, catalyzed by a morpholine monooxygenase, to form 2-hydroxymorpholine. ethz.ch This intermediate is then further metabolized. ethz.ch In some cases, the degradation of morpholine can lead to the formation of intermediates such as 2-(2-aminoethoxy)acetic acid and glycolic acid. nih.govresearchgate.net
Chemical methods for the oxidative ring-opening of morpholine derivatives have also been developed. For example, using visible light as an energy source and oxygen as the final oxidant, the C(sp³)–C(sp³) bonds of the morpholine ring can be cleaved under mild conditions, avoiding the need for transition metals or harsh oxidants. google.com This method has been shown to be effective for a variety of N-substituted morpholine derivatives. google.com
Investigation of C-N Bond Cleavage
The cleavage of the Carbon-Nitrogen (C-N) bond within the morpholine ring is a known degradation pathway, particularly in biological systems. Studies on the biodegradation of morpholine and its analogue thiomorpholine by Mycobacterium aurum MO1 have shown that the initial step of the metabolic process is the cleavage of the C-N bond. nih.gov This ring-opening reaction leads to the formation of an intermediate amino acid. nih.gov
This process is not unique to microbial degradation and represents a potential chemical reactivity pathway. The reaction is initiated by a cytochrome P450-dependent monooxygenase, which hydroxylates a carbon atom adjacent to the nitrogen, leading to an unstable hemiaminal that spontaneously opens to an aminoaldehyde, which is then oxidized. nih.gov Following the initial C-N bond scission and formation of the amino acid, further degradation typically involves deamination and oxidation, ultimately leading to dicarboxylic acids that can be fully mineralized. nih.gov While this mechanism has been detailed for morpholine and thiomorpholine, it represents a plausible route for the chemical or biological cleavage of the this compound ring.
Table 1: General Pathway for C-N Bond Cleavage in Morpholine Derivatives
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Hydroxylation & C-N Cleavage | Amino Acid Intermediate |
| 2 | Deamination & Oxidation | Dicarboxylic Acid |
This generalized pathway is based on studies of morpholine and thiomorpholine degradation. nih.gov
Oxidative Degradation Mechanisms
The structure of this compound offers two primary sites for oxidative degradation: the sulfur atom of the thioether side chain and the nitrogen atom of the morpholine ring.
The oxidation of thioethers is a well-established chemical transformation. Thioethers are readily oxidized first to sulfoxides and subsequently to sulfones under stronger oxidizing conditions. masterorganicchemistry.com This process is valuable for synthesizing sulfoxides, which are important intermediates in the chemical and pharmaceutical industries. rsc.org The mechanism involves a nucleophilic attack by the sulfur atom on the oxidizing agent, such as hydrogen peroxide. nih.gov The reactivity of the thioether can be modulated by the electronic and steric effects of its substituent groups. nih.gov In the context of this compound, the thioether moiety can be expected to undergo oxidation to form 3-(2-(methylsulfinyl)ethyl)morpholine and further to 3-(2-(methylsulfonyl)ethyl)morpholine.
The morpholine ring itself is also susceptible to oxidation. The nitrogen atom can be oxidized to form a morpholine N-oxide. Furthermore, as observed in microbial systems, the ring can undergo oxidative cleavage. Studies have shown that cytochrome P450 can initiate the degradation of morpholine, which can proceed via either C-N bond cleavage or oxidation at the sulfur atom in the case of thiomorpholine. nih.gov For many nitrogen-containing aromatic heterocycles, oxidation catalyzed by enzymes like aldehyde oxidase (AO) is a common metabolic pathway. acs.org
Table 2: Potential Oxidative Degradation Products
| Site of Oxidation | Product |
|---|---|
| Thioether Sulfur | 3-(2-(Methylsulfinyl)ethyl)morpholine (Sulfoxide) |
| Thioether Sulfur | 3-(2-(Methylsulfonyl)ethyl)morpholine (Sulfone) |
Rational Design of Derivatives for Enhanced Chemical Properties
The rational design of morpholine derivatives is a cornerstone of modern medicinal and materials chemistry. e3s-conferences.orgacs.org The morpholine scaffold is often incorporated into molecules to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. acs.orgmdpi.com The design process involves the strategic introduction of various substituents onto the morpholine ring or at the nitrogen atom to fine-tune these properties and enhance interaction with biological targets. colab.ws
Substituent Effects on Reactivity and Stability
The reactivity and stability of the morpholine ring are significantly influenced by the nature and position of substituents. The conformational preference of the morpholine ring can be affected by substituents, which in turn impacts its reactivity. researchgate.net
Studies on substituted morpholines have shown that the placement of groups at specific positions can have predictable effects:
Steric Effects : The introduction of substituents at the C-3 position of the morpholine ring can be conformationally directing. To avoid destabilizing steric interactions, such as pseudo A¹,³ strain between a C-3 substituent and a group on the nitrogen, the molecule may adopt a specific chair conformation, influencing its reactivity. acs.orgnih.gov
Electronic Effects : The electronic nature of substituents alters the electron density distribution within the ring, affecting the reactivity of the heteroatoms. For example, ¹³C NMR studies on methyl-substituted morpholines demonstrate that substituents induce chemical shifts at adjacent and remote carbons, reflecting changes in the electronic environment. cdnsciencepub.com Electron-withdrawing groups on the nitrogen atom can polarize the N-O bond, making the oxygen more susceptible to nucleophilic attack and facilitating ring-opening reactions. nih.gov
Introduction of Functional Groups (e.g., trifluoromethyl)
The introduction of specific functional groups is a key strategy in derivative design. The trifluoromethyl (CF₃) group, in particular, is frequently used as a bioisostere for methyl or chloro groups in drug design to enhance metabolic stability, binding affinity, and lipophilicity. enamine.net
The synthesis of trifluoromethylated morpholines is an area of active research. Methods have been developed for the preparation of 2- and 3-trifluoromethylmorpholines, which serve as valuable building blocks for drug discovery. enamine.net These syntheses can be scalable and produce the desired compounds in multigram quantities. enamine.net Trifluoromethylnitrones have also been identified as versatile precursors for creating a variety of trifluoromethyl-containing heterocycles, showcasing the diverse synthetic routes available for introducing this important functional group. rsc.org
Explorations in Ozonolysis, Hydration, Metathesis, and Epoxidation of Morpholine Derivatives
The reactions of ozonolysis, hydration, metathesis, and epoxidation are characteristic transformations of unsaturated compounds, specifically those containing carbon-carbon double or triple bonds. wikipedia.orglibretexts.orgwikipedia.org While this compound is a saturated molecule, its derivatives can be designed to include unsaturation, thereby opening access to this suite of reactions for further functionalization. For instance, unsaturated morpholine derivatives such as 2H-1,4-oxazine N-oxides can be synthesized and used in subsequent cycloaddition reactions. nih.gov
Ozonolysis : This reaction involves the cleavage of a double bond by ozone (O₃). masterorganicchemistry.combyjus.com If an unsaturated derivative of this compound were created, ozonolysis would break the C=C bond, yielding two carbonyl-containing fragments (aldehydes or ketones), which could be valuable for further synthetic elaboration. youtube.comyoutube.com
Hydration : This reaction is the addition of water across a double bond, typically acid-catalyzed, to form an alcohol. For an unsaturated morpholine derivative, this would provide a direct route to introduce a hydroxyl group.
Metathesis : Alkene metathesis is a powerful reaction that redistributes fragments of alkenes, catalyzed by metal complexes (e.g., Grubbs' or Schrock's catalysts). wikipedia.orguci.edu Cross-metathesis of an unsaturated morpholine derivative with another alkene could be used to introduce new, complex side chains. nih.gov Ring-closing metathesis could be employed if the molecule contains two double bonds, allowing for the construction of novel bicyclic structures.
Epoxidation : This reaction converts an alkene into an epoxide (a three-membered ring containing oxygen) using a peracid like m-CPBA. researchgate.net Epoxides are highly versatile intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups in a stereocontrolled manner. Epoxidation of an unsaturated this compound derivative would yield a reactive epoxide, poised for further transformation. nih.govresearchgate.net
Table 3: Potential Reactions on Unsaturated Derivatives
| Reaction | Required Moiety | General Outcome |
|---|---|---|
| Ozonolysis | Alkene (C=C) | Cleavage of C=C bond to form two carbonyl compounds |
| Hydration | Alkene (C=C) | Addition of H₂O to form an alcohol |
| Metathesis | Alkene (C=C) | Rearrangement/coupling of alkene fragments |
Computational and Theoretical Investigations of 3 2 Methylthio Ethyl Morpholine
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) analysis is a foundational element of drug discovery and medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. patsnap.com Computational modeling is integral to modern SAR, enabling the prediction of how structural modifications will affect a compound's potency and pharmacokinetic properties. researchgate.netnih.govpatsnap.com For the morpholine (B109124) class of compounds, computational SAR studies help identify the key structural features responsible for their diverse pharmacological activities. researchgate.nete3s-conferences.orgnih.govresearchgate.net
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For 3-(2-(Methylthio)ethyl)morpholine, this involves the conformation of the six-membered morpholine ring and the rotational freedom of the ethylthio side chain.
Morpholine Ring: The morpholine ring typically adopts a stable chair conformation. researchgate.netresearchgate.net Theoretical and spectroscopic studies have identified two primary chair conformers, distinguished by the orientation of the N-H bond (or in this case, the N-C bond of the side chain) as either axial or equatorial. researchgate.net Ab initio calculations show the chair conformers are significantly lower in energy (more stable) than skew-boat conformers. researchgate.net While the equatorial conformer is often predominant in non-polar environments, the presence and nature of substituents and the surrounding medium (e.g., solvent) can influence the energetic balance between the axial and equatorial forms. researchgate.net
Table 1: Key Conformational Features of the Morpholine Scaffold
| Feature | Description | Computational Method | Reference |
| Ring Conformation | Predominantly adopts a chair conformation; skew-boat forms are energetically unfavorable. | Ab initio calculations, Raman Spectroscopy | researchgate.net |
| Substituent Orientation | Nitrogen substituents can exist in either axial or equatorial positions. | Microwave Spectroscopy, Theoretical Calculations | researchgate.net |
| Conformational Stability | The equatorial chair conformer is generally more stable, but the energy difference is small and can be influenced by the solvent. | Raman Spectroscopy, Density Functional Theory (DFT) | researchgate.net |
For this compound, key electronic features would include:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For the morpholine scaffold, the oxygen atom and the nitrogen atom are regions of negative potential, indicating their role as hydrogen bond acceptors. The sulfur atom in the side chain would also influence the MEP.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. physchemres.org In morpholine derivatives, the nitrogen atom's lone pair often contributes significantly to the HOMO.
Dipole Moment: Calculations can predict the magnitude and direction of the molecular dipole moment, which influences solubility and the ability to engage in electrostatic interactions with biological targets. Acetylation of the morpholine nitrogen, for example, has been shown computationally to increase the dipole moment, suggesting higher reactivity. researchgate.net
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. tandfonline.comrsc.orgmdpi.com
Molecular docking simulations place a ligand into the binding site of a target protein and score the potential poses based on binding affinity. nih.gov While specific targets for this compound are not defined, studies on analogous compounds show that the morpholine moiety is a versatile pharmacophore that can interact with a wide range of enzymes, including kinases, cholinesterases, and carbonic anhydrases. e3s-conferences.orgtandfonline.comrsc.orgnih.govresearchgate.net
A typical docking study would involve:
Target Selection: A protein structure, usually obtained from X-ray crystallography or NMR, is chosen as the target.
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.
Docking Simulation: The ligand is placed into the active site of the protein, and an algorithm samples various orientations and conformations to find the most favorable binding mode.
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate better binding affinity.
For this compound, key interactions would likely involve hydrogen bonds formed by the morpholine oxygen or nitrogen, and hydrophobic interactions involving the ethyl and methyl groups with non-polar residues in the protein's binding pocket. rsc.org
Following docking, the predicted binding poses are analyzed to create an interaction profile. This profile details the specific types of non-covalent interactions that stabilize the ligand-protein complex. Common interactions for morpholine derivatives include:
Hydrogen Bonding: The morpholine oxygen is a common hydrogen bond acceptor. researchgate.net
Hydrophobic Interactions: Alkyl and aryl substituents on the morpholine ring often engage in hydrophobic interactions with amino acid residues like leucine, valine, and phenylalanine. rsc.org
Pi-Cation Interactions: In some complexes, the protonated morpholine or piperidine nitrogen can interact favorably with aromatic residues like tyrosine or tryptophan. tandfonline.com
Molecular Dynamics (MD) simulations can further refine these findings. An MD simulation treats the ligand-protein complex as a dynamic system, simulating its movement over time (typically nanoseconds). rsc.orgmdpi.com This provides insights into the stability of the binding pose and the persistence of key interactions, offering a more realistic view of the binding event than static docking alone. rsc.org
Table 2: Examples of Molecular Docking Studies on Morpholine Derivatives
| Morpholine Derivative Class | Target Protein (Non-Clinical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Morpholine-Thiazole Hybrids | Bovine Carbonic Anhydrase II | -6.102 | Trp5, Thr199, Pro202, Leu198 | rsc.org |
| Morpholinylchalcones | Not Specified (General Anticancer) | - | Arg113, Lys15, Ser114 | nih.gov |
| Morpholine-Acetamides | Carbonic Anhydrase | Not Specified | His94, His96, His119, Thr199 | nih.gov |
| Morpholine-Quinoline Hybrids | Acetylcholinesterase (AChE) | Not Specified | Tyr121, Asp72, Phe330 | tandfonline.com |
Quantum Chemical Calculations
Quantum chemical calculations provide the most accurate theoretical description of a molecule's properties by solving approximations of the Schrödinger equation. Methods like DFT with various basis sets (e.g., B3LYP/6-31++G(d,p)) are commonly used for molecules of this size. researchgate.netresearchgate.net
These calculations are fundamental to the computational investigations described above. For this compound, quantum chemistry can be used to:
Determine Optimized Geometry: Calculate the most stable 3D structure of the molecule with precise bond lengths and angles. researchgate.net
Calculate Thermodynamic Properties: Predict properties such as the standard enthalpy of formation, entropy, and heat capacity, which are crucial for understanding the molecule's stability. researchgate.net
Predict Spectroscopic Signatures: Simulate vibrational spectra (FT-IR and Raman), which can be compared with experimental data to confirm the structure and conformational populations. researchgate.net
Elucidate Reaction Mechanisms: Model the energy changes that occur during a chemical reaction, helping to understand potential metabolic pathways or synthetic routes.
By comparing the calculated thermodynamic properties of a substituted morpholine with the parent compound, researchers can quantify the electronic effect of the substituent. researchgate.net These fundamental calculations provide the accurate parameters and partial charges needed for higher-level methods like molecular docking and serve as the basis for developing robust SAR models.
Energetic and Geometric Studies of Reaction Pathways
Computational studies in this area aim to map out the potential energy surface of a molecule to understand its stability, conformational preferences, and the mechanisms by which it reacts.
Conformational Analysis and Geometric Optimization: The this compound molecule possesses significant conformational flexibility. The morpholine ring typically adopts a chair conformation, but the substituent on the nitrogen atom can exist in either an axial or equatorial position. Furthermore, the (2-(methylthio)ethyl) side chain has multiple rotatable bonds.
Theoretical calculations, primarily using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G(d) or larger, would be employed to perform a full geometry optimization. arxiv.orgnih.govnih.gov This process identifies the lowest energy (most stable) conformations of the molecule. Studies on the parent morpholine molecule have shown that the chair conformer with the N-H in an equatorial position is more stable than the axial conformer. researchgate.netnih.govnih.gov A similar investigation for this compound would determine how the bulkier side chain influences this preference and identify the most stable arrangement of the side chain itself.
The output of such a study would be a set of optimized geometric parameters for the most stable conformer.
Illustrative Table of Calculated Geometric Parameters: This table presents hypothetical data for the most stable conformer of this compound as an example of what a DFT calculation would produce.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-S | 1.82 | |
| S-CH₃ | 1.80 | |
| N-C (ring) | 1.46 | |
| C-O (ring) | 1.43 | |
| **Bond Angles (°) ** | ||
| C-S-C | 98.9 | |
| C-N-C (ring) | 109.5 | |
| Dihedral Angles (°) |
Reaction Pathway Analysis: Understanding how this compound is formed or how it participates in subsequent reactions involves mapping the entire reaction coordinate. Computational methods can identify transition states—the highest energy points along a reaction path—that connect reactants, intermediates, and products. acs.orgresearchgate.net By calculating the energy of these transition states, chemists can determine the activation energy, which is crucial for predicting reaction rates and feasibility. For a potential synthesis reaction, computational analysis could elucidate the step-by-step mechanism, revealing bond-breaking and bond-forming events in detail. acs.org
Spectroscopic Property Predictions (e.g., NMR, IR) for Structural Elucidation
Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental results and confirms the identity and structure of a synthesized compound.
NMR Spectra Prediction: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed with DFT. rsc.orgacs.org
The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. nih.govrsc.org These values are then converted to chemical shifts by comparing them to a reference compound, usually tetramethylsilane (TMS). Predicted spectra allow for the unambiguous assignment of signals in an experimental spectrum, which can be complex for a molecule like this compound with several similar methylene (-CH₂-) groups.
Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts: This table presents hypothetical chemical shifts (δ) in ppm relative to TMS, as an example of what a GIAO-DFT calculation would yield.
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Methyl | -S-C H₃ | 2.10 | 15.5 |
| Methylene | -C H₂-S- | 2.75 | 32.0 |
| Methylene | -N-C H₂- | 2.60 | 53.8 |
| Methylene (ring) | N-C H₂-C-O | 2.85 | 54.2 |
IR Spectra Prediction: Infrared (IR) spectroscopy identifies the functional groups in a molecule by measuring the vibrations of its chemical bonds. Computational methods can calculate these vibrational frequencies. protheragen.airesearchgate.net After a geometry optimization, a frequency calculation is performed. The results provide a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and intensities. computabio.com
These predicted frequencies often have a systematic error, so they are typically scaled by a known factor to improve agreement with experimental data. acs.org A predicted IR spectrum for this compound would show characteristic peaks for C-H stretching and bending, C-O and C-N stretching from the morpholine ring, and a distinct signal corresponding to the C-S bond. This information is critical for confirming the presence of all key structural features.
Illustrative Table of Predicted IR Vibrational Frequencies: This table presents hypothetical vibrational frequencies as an example of what a DFT frequency calculation would produce.
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2950 | Strong | Asymmetric C-H stretch (alkyl) |
| 2860 | Medium | Symmetric C-H stretch (alkyl) |
| 1450 | Medium | CH₂ scissoring/bending |
| 1115 | Strong | C-O-C stretch (ether) |
Analytical Research Techniques for Characterization and Quantification of 3 2 Methylthio Ethyl Morpholine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are pivotal in determining the molecular structure of 3-(2-(Methylthio)ethyl)morpholine by providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the morpholine (B109124) ring, the ethyl chain, and the methylthio group. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would appear at different chemical shifts. The ethyl group protons would exhibit characteristic triplet or multiplet patterns due to spin-spin coupling with neighboring protons. The singlet signal for the methyl group (-SCH₃) would likely appear in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbon atoms in the morpholine ring would be affected by the electronegativity of the adjacent heteroatoms.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Morpholine ring protons | 2.4 - 3.8 | Multiplet | 8H |
| -CH₂-S- | 2.7 | Triplet | 2H |
| -CH₂-N- | 2.6 | Triplet | 2H |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. In MS analysis, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides crucial structural information.
The molecular ion peak [M]⁺ would correspond to the exact mass of the compound. Common fragmentation pathways for morpholine derivatives often involve the cleavage of the morpholine ring or the side chain. The fragmentation pattern can help to confirm the presence of the methylthioethyl group attached to the morpholine ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Key characteristic absorption bands would include C-H stretching vibrations from the alkyl groups, C-O-C stretching of the ether linkage in the morpholine ring, and C-N stretching of the tertiary amine. The absence of certain bands, such as N-H stretching (around 3300-3500 cm⁻¹), would confirm the tertiary nature of the morpholine nitrogen.
Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| C-H (Alkyl) Stretch | 2850 - 2960 |
| C-O-C (Ether) Stretch | 1070 - 1150 |
| C-N (Tertiary Amine) Stretch | 1020 - 1250 |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time, the time it takes for the compound to elute from the column, is a characteristic identifier.
When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification. As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for definitive identification. This is particularly useful for confirming the identity of the peak corresponding to this compound and for identifying any impurities present in the sample.
High-Performance Liquid Chromatography (HPLC) and LC-MS
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC could be employed, where the mobile phase is more polar than the stationary phase.
The choice of detector is crucial in HPLC. Since this compound lacks a strong chromophore for UV detection, alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) would be more appropriate. LC-MS, similar to GC-MS, offers high selectivity and sensitivity, allowing for both quantification and confirmation of the compound's identity in complex mixtures. Ion-exchange chromatography with suppressed conductivity detection has also been shown to be effective for analyzing related morpholine compounds and could be adapted for this specific analyte.
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)
Ultra-High Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) stands as a premier technique for the analysis of this compound. microtrace.commeasurlabs.com The high pressure utilized in UPLC systems allows for the use of smaller particle size columns (typically sub-2 µm), which results in significantly higher resolution, improved peak shapes, and faster analysis times compared to traditional HPLC systems. microtrace.commeasurlabs.com This enhanced chromatographic separation is crucial when analyzing complex samples.
When interfaced with HRMS, such as an Orbitrap or Time-of-Flight (TOF) analyzer, the system provides highly accurate mass measurements, typically with sub-ppm mass accuracy. microtrace.comnih.gov This capability is invaluable for the unambiguous identification of this compound and for distinguishing it from isobaric interferences. Furthermore, HRMS allows for the elucidation of the elemental composition of the molecule and its fragments, which is a powerful tool for structural confirmation. nih.gov
The typical UPLC-HRMS workflow for this compound would involve chromatographic separation on a reversed-phase column, such as a C18 or HSS T3 column, using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with a formic acid additive to promote ionization. nih.govmdpi.com The eluent is then introduced into the HRMS instrument, where the compound is ionized, most commonly via electrospray ionization (ESI) in positive ion mode, and its mass-to-charge ratio is determined with high precision. microtrace.com
Table 1: Representative UPLC-HRMS Parameters for Analysis
| Parameter | Setting |
|---|---|
| Chromatography System | Waters Acquity UPLC H-Class microtrace.com |
| Column | HSS T3 (1.8 µm, 2.1 x 100 mm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |
| Flow Rate | 0.4 mL/min nih.gov |
| Column Temperature | 40 °C nih.gov |
| Mass Spectrometer | Thermo-Fisher Orbitrap Exploris 120 HRMS microtrace.com |
| Ionization Mode | ESI Positive |
| Mass Resolution | >100,000 at m/z 200 microtrace.com |
| Mass Accuracy | < 5 ppm nih.gov |
Ion/Cation Exchange Chromatography
Ion Exchange Chromatography (IEC), and more specifically Cation Exchange Chromatography, presents a robust alternative for the analysis of this compound. thermofisher.comcromlab-instruments.es This technique is particularly advantageous when the compound is present in a complex matrix or when it lacks a strong chromophore for UV detection. thermofisher.comcromlab-instruments.es The morpholine moiety of the molecule contains a secondary amine that can be protonated under acidic conditions, allowing it to be retained on a cation exchange column. helixchrom.comlcms.cz
A common approach involves using a high-performance cation-exchange column, such as the Dionex IonPac series, with an acidic eluent to facilitate the separation. thermofisher.comcromlab-instruments.es Detection can be achieved using suppressed conductivity, which provides excellent sensitivity for ionic species. thermofisher.comcromlab-instruments.es One of the significant benefits of this method is the ability to perform matrix elimination. For instance, a concentrator column can be employed to trap the cationic this compound while neutral or anionic matrix components are washed away, thereby improving the signal-to-noise ratio and extending the life of the analytical column. thermofisher.comcromlab-instruments.es
Research on the parent compound, morpholine, has demonstrated the effectiveness of this technique for its determination in pharmaceutical ingredients. thermofisher.comcromlab-instruments.es This methodology can be readily adapted for this compound, with adjustments to the gradient and elution conditions to account for the potential influence of the methylthioethyl group on the compound's retention characteristics.
Table 2: Representative Ion Exchange Chromatography Parameters for Analysis
| Parameter | Setting |
|---|---|
| Chromatography System | Thermo Scientific Dionex ICS-5000+ system cromlab-instruments.es |
| Concentrator Column | Dionex IonPac TCC-ULP1 cromlab-instruments.es |
| Analytical Column | Dionex IonPac CS19 cromlab-instruments.eslcms.cz |
| Eluent | Isocratic Methanesulfonic Acid (MSA) cromlab-instruments.es |
| Detection | Suppressed Conductivity cromlab-instruments.es |
| Sample Preparation | Dilution in 10% Methanol (B129727) cromlab-instruments.es |
| Matrix Elimination | Wash with DI water cromlab-instruments.es |
Derivatization Strategies for Enhanced Analytical Detection
For compounds that exhibit poor chromatographic retention or low ionization efficiency, derivatization can be a powerful strategy to enhance their analytical detection. researchgate.net In the case of this compound, derivatization would primarily target the secondary amine of the morpholine ring.
One reported strategy for the derivatization of morpholine involves a reaction with 1-Naphthyl isothiocyanate in an acetonitrile solution. researchgate.net This reaction produces a stable derivative with a bulky, non-polar naphthyl group, which significantly enhances its retention on a reversed-phase HPLC column and introduces a strong UV chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. researchgate.net
Another approach that has been utilized for morpholine involves a nitrosation reaction with sodium nitrite (B80452) under acidic conditions to form the N-nitrosomorpholine derivative. researchgate.net This derivative is volatile and can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), providing an alternative to liquid chromatography-based methods. researchgate.net
While not directly reported for this compound, a novel derivatization strategy using 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) has been developed for other classes of molecules to introduce a permanent positive charge. nih.gov A similar approach could theoretically be developed for this compound, which would improve its ionization efficiency in ESI-MS and could be beneficial for its detection at very low concentrations. The goal of such a strategy would be to create a derivative with improved chromatographic behavior and/or enhanced detector response. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C7H15NOS |
| Acetonitrile | C2H3N |
| Formic Acid | CH2O2 |
| Linezolid | C16H20FN3O4 |
| Methanesulfonic Acid | CH4O3S |
| Methanol | CH4O |
| Morpholine | C4H9NO |
| 1-Naphthyl isothiocyanate | C11H7NS |
| N-nitrosomorpholine | C4H8N2O2 |
| Sodium Nitrite | NaNO2 |
Metabolic and Biotransformation Research on Morpholine Derivatives: Molecular Insights
Enzymatic Degradation Pathways of the Morpholine (B109124) Ring
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine group, undergoes extensive enzymatic transformation in biological systems. wikipedia.org The degradation is primarily an oxidative process initiated by specialized enzymes, leading to the opening of the heterocyclic ring and the formation of more polar, easily excretable substances.
The initial and rate-limiting step in the degradation of the morpholine ring is often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics. nih.gov In the case of morpholine, studies involving various microorganisms, such as Mycobacterium species, have demonstrated that a soluble cytochrome P450 enzyme initiates the degradation by attacking the C-N bond of the ring. nih.govresearchgate.net This cleavage is an oxidative reaction that requires molecular oxygen. researchgate.net The involvement of CYP enzymes is confirmed by experiments using specific inhibitors like metyrapone, which significantly slows down the degradation of morpholine. researchgate.netnih.gov While many CYP isoforms exist, with varying substrate specificities across different species, enzymes like CYP3A4 are well-known for their broad substrate range and significant role in drug metabolism. The metabolism of various morpholine-containing drugs often involves this or other related CYP isoforms.
Following the initial enzymatic attack, the morpholine ring can undergo further oxidation to yield various metabolites. The formation of a lactone (a cyclic ester) is a potential metabolic pathway. While direct evidence for lactone formation from the simple morpholine ring is part of a broader mechanistic understanding, the transformation of lactones to lactams (cyclic amides) is a recognized biochemical reaction. acs.org For instance, research on other complex molecules has shown that a lactone ring can be opened and then re-closed with the incorporation of a nitrogen atom, often from a source like ammonia, to form a stable lactam. acs.org This lactone-to-lactam conversion represents a significant alteration of the molecule's chemical properties and biological activity. acs.org In the context of β-lactamase enzymes, the formation of a β-lactone has been identified as a novel degradation mechanism for certain carbapenem (B1253116) antibiotics. nih.gov
A primary consequence of the enzymatic cleavage of the morpholine ring is the formation of linear, open-ring metabolites. nih.govnih.gov The initial C-N bond cleavage catalyzed by cytochrome P450 enzymes typically leads to the formation of an amino acid intermediate. nih.gov For morpholine itself, this intermediate has been identified as 2-(2-aminoethoxy)acetate. nih.govnih.gov This amino acid can then undergo subsequent metabolic reactions, including deamination (the removal of the amine group) and further oxidation. nih.gov These downstream processes ultimately result in the formation of dicarboxylic acids. nih.gov For example, the degradation of the related compound thiomorpholine (B91149) yields thiodiglycolic acid. nih.govnih.gov These acidic metabolites are generally more water-soluble than the parent compound, facilitating their elimination from the body.
Table 1: Key Enzymes and Metabolites in Morpholine Ring Degradation
| Process | Key Enzyme Family | Initial Intermediate | Final Metabolite Classes |
| Ring Cleavage | Cytochrome P450 nih.govnih.gov | Amino Acid (e.g., 2-(2-aminoethoxy)acetate) nih.govnih.gov | Carboxylic Acids, Diacids nih.gov |
| Oxidation | Monooxygenases | Lactone (potential) acs.orgnih.gov | Lactam (potential) acs.org |
Biotransformation of Sulfur-Containing Moieties in Related Compounds
For morpholine derivatives that contain sulfur atoms, such as the methylthio group in 3-(2-(methylthio)ethyl)morpholine, additional metabolic pathways come into play. The sulfur atom is a site for significant enzymatic modification.
The thioether moiety (R-S-R') present in sulfur-containing compounds is susceptible to oxidation. This process, known as sulfoxidation, is a common metabolic reaction. nih.gov It involves the sequential addition of oxygen atoms to the sulfur atom. The initial oxidation of a thioether yields a sulfoxide (B87167) (R-SO-R'). nih.gov This reaction is frequently catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases. nih.gov The resulting sulfoxide can be a stable and major metabolite. In some cases, the sulfoxide can undergo a second oxidation step to form a sulfone (R-SO₂-R'). nih.gov These oxidation reactions increase the polarity of the molecule, which generally aids in its excretion. The oxidation of the sulfur atom in thiomorpholine to its corresponding sulfoxide is a well-documented example of this pathway, occurring prior to the cleavage of the ring. nih.gov
Table 2: Metabolic Oxidation States of a Thioether Moiety
| Chemical Moiety | Oxidation State | Metabolic Process |
| Thioether (R-S-R') | Unoxidized Parent | - |
| Sulfoxide (R-SO-R') | First Oxidation Product | Sulfoxidation nih.gov |
| Sulfone (R-SO₂-R') | Second Oxidation Product | Further Sulfoxidation nih.gov |
Species-Dependent Metabolic Pathways in in vitro Systems
The metabolic pathways of a chemical compound can vary significantly between different species. These differences are a critical consideration in chemical safety assessment and drug development. europa.eu In vitro systems, such as human liver microsomes, are commonly used to study and compare these metabolic pathways. mdpi.com Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. europa.eu
Comparative in vitro studies allow researchers to identify qualitative and quantitative differences in metabolite profiles between humans and the animal species used for toxicological testing. europa.eu For example, the expression levels and specific isoforms of cytochrome P450 enzymes can differ substantially. Male rats, for instance, have male-specific hepatic isoforms like CYP2C11 and CYP3A2 that are absent or present at much lower levels in females or in humans. europa.eu Such differences can lead to the formation of unique metabolites or different proportions of common metabolites in one species compared to another. If a metabolite is detected in human in vitro systems but not in those of the tested animal species, further investigation is often required to assess its potential significance. europa.eu Therefore, understanding these species-dependent pathways is essential for extrapolating animal data to humans.
Research into Engineered Metabolic Stability of Morpholine Scaffolds
The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical and biological properties. researchgate.netnih.gov However, the morpholine moiety can be metabolically labile, prompting significant research into strategies for engineering its metabolic stability to enhance the pharmacokinetic profiles of drug candidates. enamine.netnih.gov
A primary route of metabolism for many morpholine-containing compounds is oxidation mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Research has shown that N-oxidation of the morpholine nitrogen and oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms are common metabolic pathways. researchgate.netnih.gov Therefore, strategies to improve metabolic stability often focus on mitigating these oxidative transformations.
One effective approach is the use of bioisosteres, which involves replacing the morpholine ring with a structurally similar but electronically different group to alter metabolic susceptibility while retaining biological activity. pressbooks.pub For instance, research into mTOR kinase inhibitors explored replacing the morpholine moiety with 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) isosteres. nih.gov This substitution led to the development of compounds with high metabolic stability against CYP1A1 degradation, a desirable characteristic in drug development. nih.gov
Another strategy involves structural modifications to the morpholine ring or adjacent parts of the molecule to block or hinder sites of metabolic attack. This can include the introduction of substituents or the creation of more complex, rigid structures. For example, in the development of KRAS G12C inhibitors, a strategy of "locking" the piperazine (B1678402) group (a related heterocycle) onto the core of the molecule to form a fused morpholine ring was initially explored to improve chemical stability. acs.org
Detailed studies on specific morpholine-containing drug candidates have provided valuable insights into their metabolic pathways, which in turn informs the design of more stable analogues. For the synthetic peroxide antimalarial OZ439, in vitro studies using human liver microsomes identified CYP3A4 as the primary enzyme responsible for its metabolism. nih.gov The main biotransformations were monohydroxylation on the spiroadamantane part of the molecule, with minor metabolism occurring via N-oxidation and cleavage of the morpholine ring. nih.gov
The following tables summarize key research findings in the effort to enhance the metabolic stability of morpholine scaffolds.
Table 1: Strategies to Enhance Metabolic Stability of Morpholine Derivatives
| Strategy | Example Application | Key Findings | Reference |
|---|---|---|---|
| Bioisosteric Replacement | Replacement of morpholine with Tetrahydro-2H-pyran (THP) in mTOR inhibitors. | Resulted in a novel scaffold for metabolically stable TORKi with high potency and selectivity. Compound 11b showed high stability towards CYP1A1 degradation and was more stable than the parent compound in human hepatocytes. | nih.gov |
| Scaffold Hopping | Replacing a phenyl group with a pyridyl group in Hepatitis C virus inhibitors. | The 2-pyridyl group dramatically increased the metabolic half-life while maintaining good potency by making the ring more resistant to oxidative metabolism. | nih.gov |
| Structural Modification | Fusing the morpholine ring in KRAS G12C inhibitors to create a tetracyclic naphthyridinone core. | This strategy aimed to improve chemical stability and achieve conformational restriction. | acs.org |
Table 2: Metabolic Profile of Selected Morpholine-Containing Compounds
| Compound | Primary Metabolic Enzyme | Major Biotransformation Pathways | Reference |
|---|---|---|---|
| OZ439 (artefenomel) | CYP3A4 | Monohydroxylation at the spiroadamantane substructure; Minor N-oxidation and deethylation cleavage of the morpholine ring. | nih.gov |
| Rivaroxaban | CYP3A4/3A5, CYP2J2 | Oxidation of the morpholinone ring. | pressbooks.pub |
| Aryl morpholino triazenes | Not applicable (Inhibitors) | These compounds were found to inhibit CYP1A1 and CYP1B1. Compound 2 inhibited both enzymes, while Compounds 3 and 6 were selective for CYP1B1. | nih.gov |
This targeted research into the metabolic vulnerabilities of the morpholine scaffold and the application of innovative medicinal chemistry strategies are crucial for the development of robust and effective therapeutic agents.
Potential Research Applications of 3 2 Methylthio Ethyl Morpholine in Chemical Synthesis
Utilization as a Synthetic Intermediate or Building Block in Organic Chemistry
There is a lack of specific studies detailing the use of 3-(2-(Methylthio)ethyl)morpholine as a synthetic intermediate. However, its structure suggests potential utility as a versatile building block in organic synthesis. The morpholine (B109124) ring is a common feature in medicinal chemistry, and its derivatives are often sought after. e3s-conferences.org The secondary amine within the morpholine ring can undergo various chemical transformations, such as N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse substituents. uobaghdad.edu.iqresearchgate.net
Furthermore, the thioether linkage in the side chain offers another site for chemical modification. For instance, the sulfur atom could be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the polarity and hydrogen bonding capacity of the molecule. These transformations could be valuable in the synthesis of new chemical entities where modulation of physicochemical properties is desired. The presence of both a nucleophilic nitrogen and a modifiable sulfur atom makes it a potentially useful bifunctional building block.
Integration into Complex Molecule Synthesis
Specific examples of the integration of this compound into complex molecules are not readily found in the literature. The synthesis of complex molecules often relies on the use of chiral building blocks and stereoselective reactions. nih.gov While the parent compound this compound is chiral at the C3 position of the morpholine ring, its use in stereoselective synthesis would depend on the availability of enantiomerically pure forms.
Hypothetically, this compound could be incorporated into larger molecular frameworks for drug discovery programs. The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates. jchemrev.com The lipophilic methylthioethyl side chain could be envisioned to interact with specific hydrophobic pockets in biological targets. The development of synthetic routes to enantiomerically pure this compound would be a critical first step to enable its exploration in the asymmetric synthesis of complex, biologically active molecules. researchgate.net
Role in Material Science Applications (e.g., rubber chemicals, corrosion inhibitors, surfactants)
While morpholine and its derivatives have established roles in material science, there is no specific information on the application of this compound in this field.
Rubber Chemicals: Morpholine derivatives are used as vulcanization accelerators in the rubber industry. silverfernchemical.com The specific structure of this compound does not correspond to common accelerators, but its potential in this area cannot be entirely ruled out without experimental data.
Corrosion Inhibitors: Morpholine is widely used as a corrosion inhibitor, particularly in steam boiler systems, due to its ability to neutralize acidic conditions. silverfernchemical.com The presence of both nitrogen and sulfur atoms in this compound suggests it could have an affinity for metal surfaces. Both heteroatoms can act as adsorption centers, potentially forming a protective film to prevent corrosion. researchgate.net Cationic surfactants based on the morpholine scaffold have demonstrated excellent corrosion inhibition properties. nih.gov
Surfactants: The structure of this compound, containing a polar morpholine head and a nonpolar alkylthio side chain, gives it amphiphilic character. This suggests it could function as a surfactant. Cationic surfactants are known for their use as corrosion inhibitors, emulsifiers, and wetting agents. nih.govnih.gov Further derivatization, for example, by quaternizing the morpholine nitrogen, could enhance its surfactant properties.
Development of Novel Reagents and Catalysts Containing the Morpholine Moiety
There are no reports on the development of novel reagents or catalysts specifically from this compound. However, the inherent functionalities of the molecule offer several possibilities for such applications. The secondary amine of the morpholine ring could be used to tether the molecule to a solid support, creating a heterogeneous catalyst or scavenger resin.
The chiral nature of the molecule suggests its potential as a ligand for asymmetric catalysis. Chiral amines and thioethers are both important classes of ligands for transition metal-catalyzed reactions. The development of a synthetic route to enantiopure this compound could open avenues for its use in creating novel chiral catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The combination of a hard nitrogen donor and a soft sulfur donor could also lead to interesting coordination chemistry and catalytic activity.
Future Directions in Academic Research on 3 2 Methylthio Ethyl Morpholine
Exploration of Underexplored Synthetic Routes
Current synthetic methodologies for producing substituted morpholines offer a foundation for developing novel and more efficient routes to 3-(2-(Methylthio)ethyl)morpholine. Future research could focus on the following areas:
Advanced Ring-Closing Strategies: While traditional methods for synthesizing morpholines often involve the dehydration of diethanolamine (B148213) derivatives, newer approaches could provide greater control and versatility. wikipedia.org Research into tandem reactions that combine hydroamination and asymmetric transfer hydrogenation could yield enantiomerically pure 3-substituted morpholines. organic-chemistry.org Another promising avenue is the exploration of photocatalytic methods, which have been successfully used to couple amine reagents with aldehydes to form various heterocyclic structures, including morpholines and thiomorpholines. organic-chemistry.org
Ring-Opening of Heterocyclic Precursors: A highly stereoselective method for synthesizing substituted morpholines involves the SN2-type ring-opening of activated aziridines with halogenated alcohols, followed by base-mediated intramolecular cyclization. nih.govsci-hub.ru Future studies could adapt this methodology to use a precursor that incorporates the methylthioethyl side chain, potentially offering a modular and stereocontrolled route to this compound. Similarly, the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates has been shown to produce morpholine (B109124) hemiaminals, which can be further functionalized. acs.org
C-H Functionalization Approaches: Modern synthetic chemistry has seen a rise in C-H functionalization techniques, which allow for the direct modification of a molecule's carbon-hydrogen bonds. nih.gov Research could explore the late-stage functionalization of a pre-formed morpholine ring at the 3-position to introduce the 2-(methylthio)ethyl group. This could involve transition-metal catalysis or photoredox catalysis to achieve selective C-H activation. nih.gov
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Questions |
| Advanced Ring-Closing | Potentially higher yields, better stereocontrol, use of greener reagents. organic-chemistry.orgchemrxiv.org | Can photocatalytic or tandem reactions be optimized for the specific substituents of this compound? |
| Ring-Opening of Precursors | High stereoselectivity, modular approach allowing for diverse derivatives. nih.govacs.org | What are the ideal heterocyclic precursors and reaction conditions for incorporating the thioether side chain? |
| C-H Functionalization | Atom economy, potential for late-stage modification of complex molecules. nih.gov | Can selective C-H functionalization at the C-3 position of the morpholine ring be achieved in the presence of the thioether? |
Advanced Mechanistic Investigations of Its Reactivity
The reactivity of this compound is dictated by the interplay between the morpholine ring and the thioether side chain. Future mechanistic studies could provide fundamental insights into its chemical behavior.
Oxidation of the Thioether Moiety: The sulfur atom in the thioether group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. nih.gov The oxidation of thioethers can be influenced by the electronic environment of the substituents. nih.gov Mechanistic studies, potentially using a combination of experimental kinetics and computational modeling, could elucidate the pathways of oxidation for this compound. This could involve investigating the influence of the morpholine ring's nitrogen atom on the nucleophilicity and oxidation potential of the sulfur atom. nih.govnih.gov The electrochemical oxidation of thioethers is another area ripe for exploration, as it can sometimes lead to unexpected byproducts depending on the substrate's electronic properties. rsc.org
Reactivity of the Morpholine Ring: The morpholine moiety can act as a base or a nucleophile. wikipedia.org Its reactivity can be tuned by the substituent at the 3-position. Studies could investigate how the 2-(methylthio)ethyl side chain influences the pKa and nucleophilicity of the morpholine nitrogen. Furthermore, the morpholine ring itself can participate in various chemical transformations. For instance, morpholine derivatives have been used as organocatalysts in reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org Research could explore the catalytic potential of this compound in similar transformations.
Intramolecular Interactions: The flexible ethyl linker between the morpholine and the methylthio group allows for potential intramolecular interactions. Spectroscopic and computational studies could probe for through-space interactions between the nitrogen of the morpholine and the sulfur of the thioether, and how these interactions affect the molecule's conformation and reactivity.
Development of Predictive Models for Chemical Behavior
Computational modeling is a powerful tool for predicting the properties and behavior of chemical compounds, reducing the need for extensive and costly experimental work. hilarispublisher.com
Quantum Mechanical Calculations: High-level electronic structure calculations can be employed to determine key properties of this compound, such as its conformational preferences, electronic structure, and reaction energetics. nih.gov These calculations can provide insights into the transition states of potential reactions and help to rationalize experimental observations. For example, computational studies have been used to understand the reactivity of morpholine-enamines and the role of the morpholine ring's structure in catalysis. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a series of compounds with their observed activity or property. nih.gov By synthesizing a library of derivatives of this compound and measuring a specific property (e.g., catalytic activity, solubility), a predictive QSAR model could be developed. youtube.comyoutube.com This would enable the in-silico design of new derivatives with enhanced properties. The development of robust QSAR models requires careful validation and definition of the model's applicability domain. nih.gov
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or within a polymer matrix. hilarispublisher.com This can provide information on its solvation, diffusion, and interactions with other molecules, which is crucial for understanding its behavior in materials science applications.
The following table summarizes potential computational approaches:
| Modeling Technique | Predicted Properties | Potential Impact |
| Quantum Mechanics | Conformational energies, electronic properties, reaction mechanisms. nih.gov | Guiding synthetic efforts and understanding fundamental reactivity. |
| QSAR | Biological activity, physical properties (e.g., solubility). nih.govmdpi.com | Accelerating the discovery of new functional molecules. |
| Molecular Dynamics | Solvation behavior, diffusion, interactions in condensed phases. hilarispublisher.com | Designing and understanding the performance of materials incorporating the compound. |
Innovative Applications in Chemical Synthesis and Materials Science
The unique structural features of this compound suggest its potential for a range of innovative applications.
Functional Monomers for Polymer Synthesis: The morpholine and thioether groups can both impart interesting properties to polymers. Morpholine-containing polymers are known for their use as curing agents and stabilizers. e3s-conferences.org Thioether-containing polymers have applications as polymer electrolytes and in biomedical materials due to the chelating ability of the sulfur atom and its responsiveness to oxidation. rsc.orgresearchgate.net this compound could be developed as a functional monomer for the synthesis of novel polymers with tunable properties. For instance, polymers incorporating this monomer could exhibit stimuli-responsive behavior, where the oxidation of the thioether to a more polar sulfoxide (B87167) or sulfone alters the polymer's solubility or other physical properties. researchgate.net The synthesis of poly(thioether-esters) via thiol-ene polymerization is a well-established technique that could be adapted for this purpose. researchgate.net
Ligands for Catalysis and Metal Sequestration: The presence of both a nitrogen and a sulfur donor atom makes this compound a potential bidentate ligand for transition metals. Research could explore the synthesis of metal complexes with this ligand and investigate their catalytic activity in various organic transformations. The thioether functionality is also known to bind to heavy metals, suggesting potential applications in environmental remediation for the removal of toxic metal ions from water. rsc.orgacs.org
Building Blocks for Supramolecular Chemistry and Functional Materials: The ability of the morpholine and thioether groups to participate in non-covalent interactions, such as hydrogen bonding and coordination, makes this compound a potential building block for the construction of supramolecular assemblies and functional materials. For example, thioether side chains have been incorporated into metal-organic frameworks (MOFs) to improve their stability and metal uptake capabilities. acs.org Future research could investigate the incorporation of this compound into such frameworks or other self-assembled materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-(Methylthio)ethyl)morpholine, and what factors influence yield optimization?
- Methodology : The compound can be synthesized via nucleophilic substitution or ring-closing reactions. For example, reacting morpholine derivatives with methylthioethyl halides under basic conditions (e.g., NaOH or KCO) is a common approach. Yield optimization depends on reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Catalytic methods using phase-transfer catalysts may enhance efficiency .
- Key Parameters :
| Reaction Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at elevated temps |
| Solvent | Polar aprotic | Improved solubility of intermediates |
| Catalyst | KCO | Reduces side reactions |
Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic methods?
- Methodology :
- NMR : H and C NMR confirm the morpholine ring and methylthioethyl substituent. For example, the methylthio group shows a singlet at ~2.1 ppm in H NMR, while the morpholine protons appear as multiplets between 3.5–4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHNOS, MW 161.26 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. What biological screening approaches are used to evaluate the compound’s initial pharmacological potential?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luciferase systems).
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) quantify affinity (K values) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) establish IC values for toxicity thresholds .
Advanced Research Questions
Q. How can synthetic routes be optimized to address stereochemical challenges in this compound derivatives?
- Methodology : Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using chiral auxiliaries like L-proline). Enantiomeric excess (ee) is monitored by chiral HPLC or circular dichroism (CD). highlights the use of enantiopure methoxymethyl chloride derivatives to control stereochemistry .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s receptor binding?
- Methodology :
- Molecular Dynamics (MD) Simulations : Refine docking models (e.g., AutoDock Vina) by incorporating solvent effects and flexible receptor residues.
- Free Energy Perturbation (FEP) : Quantify binding energy discrepancies between predicted and observed affinities .
- Experimental Validation : Use site-directed mutagenesis to test key receptor residues identified computationally .
Q. How can advanced computational modeling be integrated with experimental data to predict off-target effects?
- Methodology :
- Pharmacophore Mapping : Align compound features with known off-target pharmacophores (e.g., sigma receptors or monoamine transporters) .
- Machine Learning : Train models on Tox21 datasets to predict cytotoxicity or metabolic stability.
- Validation : Cross-reference predictions with high-throughput screening (HTS) data from PubChem BioAssay .
Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?
- Methodology :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 1–3 months) followed by LC-MS/MS to identify hydrolytic or oxidative byproducts.
- Forced Degradation : Exposure to UV light, acidic/basic conditions, or peroxides to simulate stress environments .
- Degradation Pathways :
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic (pH 2) | Morpholine ring cleavage | Hydrolysis of ether bonds |
| Oxidative (HO) | Sulfoxide formation | Oxidation of thioether group |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodology :
Meta-Analysis : Compare assay conditions (e.g., cell type, incubation time) from conflicting studies .
Dose-Response Reevaluation : Test the compound at multiple concentrations (0.1–100 µM) to identify non-linear effects.
Orthogonal Assays : Validate activity using alternative methods (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
